molecular formula C12H16N2O3 B11027804 N-tert-butyl-2-methyl-3-nitrobenzamide

N-tert-butyl-2-methyl-3-nitrobenzamide

Cat. No.: B11027804
M. Wt: 236.27 g/mol
InChI Key: PVVGNDMFXOFABT-UHFFFAOYSA-N
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Description

N-tert-butyl-2-methyl-3-nitrobenzamide is an organic compound with a complex structure that includes a tert-butyl group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-methyl-3-nitrobenzamide typically involves a multi-step process:

    Alkylation: The tert-butyl group is introduced via Friedel-Crafts alkylation, where 2-methyl-3-nitrobenzamide reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate product with tert-butylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation steps, and efficient purification techniques such as crystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzamide moiety.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Major Products

    Reduction: N-tert-butyl-2-methyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-tert-butyl-2-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-tert-butyl-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-tert-butyl-2-methyl-3-nitrobenzamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

N-tert-butyl-2-methyl-3-nitrobenzamide can be compared with other nitrobenzamides, such as:

    N-tert-butyl-3-nitrobenzamide: Lacks the methyl group, which may affect its reactivity and biological activity.

    N-tert-butyl-2-methylbenzamide: Lacks the nitro group, resulting in different chemical properties and applications.

    2-methyl-3-nitrobenzamide: Lacks the tert-butyl group, which influences its solubility and stability.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-tert-butyl-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C12H16N2O3/c1-8-9(11(15)13-12(2,3)4)6-5-7-10(8)14(16)17/h5-7H,1-4H3,(H,13,15)

InChI Key

PVVGNDMFXOFABT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C)(C)C

Origin of Product

United States

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